molecular formula C8H18O2Si B3048862 5-(Trimethylsilyl)pentanoic acid CAS No. 18388-50-6

5-(Trimethylsilyl)pentanoic acid

Cat. No.: B3048862
CAS No.: 18388-50-6
M. Wt: 174.31 g/mol
InChI Key: WRMAKVNBECKFTK-UHFFFAOYSA-N
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Description

5-(Trimethylsilyl)pentanoic acid is an organic compound with the molecular formula C8H18O2Si. It is a derivative of pentanoic acid, where a trimethylsilyl group is attached to the fifth carbon atom of the pentanoic acid chain. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Scientific Research Applications

5-(Trimethylsilyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carboxylic acids.

    Biology: The compound is used in the study of metabolic pathways and enzyme reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilyl)pentanoic acid typically involves the reaction of pentanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate silyl ester, which is then hydrolyzed to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Mechanism of Action

The mechanism of action of 5-(Trimethylsilyl)pentanoic acid involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: The parent compound without the trimethylsilyl group.

    Trimethylsilyl acetate: A similar compound with an acetate group instead of a pentanoic acid chain.

    Trimethylsilyl butyrate: A similar compound with a butyrate group.

Uniqueness

5-(Trimethylsilyl)pentanoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

5-trimethylsilylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4-7H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMAKVNBECKFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547910
Record name 5-(Trimethylsilyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18388-50-6
Record name 5-(Trimethylsilyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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